

Standard Operating Procedure for MAP855 In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Way-855

Cat. No.: B15554526

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

MAP855 is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.^[1] The Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. MAP855 has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential utility in treating tumors that have developed resistance to other BRAF/MEK inhibitors.^[1]

These application notes provide a comprehensive standard operating procedure (SOP) for conducting in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of MAP855 in preclinical cancer models.

Mechanism of Action

MAP855 is an ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP pocket of these kinases, MAP855 prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. This blockade of the MAPK/ERK signaling cascade leads to the inhibition of tumor cell proliferation and induction of apoptosis.

Preclinical In Vivo Data Summary

In vivo studies have demonstrated the efficacy of MAP855 in rodent models. Orally administered MAP855 has shown good bioavailability and has achieved comparable efficacy to the approved MEK inhibitor trametinib in mouse models, without causing significant body weight loss.[1]

I. Experimental Protocols

Animal Models

- Species: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are recommended for xenograft studies.
- Cell Lines: BRAF-mutant human melanoma cell lines (e.g., A375) or other cancer cell lines with a constitutively active MAPK pathway are suitable for establishing tumor xenografts.[1]
- Acclimatization: All animals should be acclimatized for a minimum of one week prior to the commencement of the study.

MAP855 Formulation and Dosing

Formulation for Oral Administration (p.o.)

A recommended vehicle for MAP855 is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Protocol for Dosing Solution Preparation (Example for a 10 mg/mL solution):

- Weigh the required amount of MAP855 powder.
- Dissolve MAP855 in DMSO to create a stock solution (e.g., 100 mg/mL).
- In a separate tube, mix the required volumes of PEG300 and Tween-80.
- Add the MAP855 stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
- Add the required volume of saline and vortex again until a clear solution is obtained.

- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Dosing Regimen

A previously reported efficacious dose is 30 mg/kg, administered orally (p.o.) twice daily (b.i.d.). The final dosing volume should be adjusted based on the individual animal's body weight.

In Vivo Efficacy Study

Tumor Implantation

- Culture the selected cancer cells to 80-90% confluence.
- Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject the cell suspension (e.g., 5×10^6 cells in 100 μ L) into the flank of each mouse.

Treatment and Monitoring

- Monitor tumor growth regularly using digital calipers.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.
- Administer MAP855 or vehicle control according to the established dosing regimen.
- Measure tumor volume and body weight at least twice a week.
- Tumor volume can be calculated using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²).
- Monitor the animals for any signs of toxicity or distress.

Study Endpoints

- Primary Endpoint: Tumor growth inhibition.
- Secondary Endpoints: Body weight changes, clinical signs of toxicity.

- Humane Endpoints: Tumor volume exceeding a certain limit (e.g., 2000 mm³), significant body weight loss (e.g., >20%), or other signs of severe distress.

Pharmacodynamic (PD) Studies

Tissue Collection

- At predetermined time points after the final dose, euthanize the animals.
- Collect tumor tissue and whole blood (for PBMC isolation).
- For tumor tissue, snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis.

PBMC Isolation from Mouse Blood

- Collect whole blood into EDTA-containing tubes.
- Dilute the blood with an equal volume of PBS.
- Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
- Centrifuge at room temperature with the brake off to separate the layers.
- Carefully collect the buffy coat layer containing the PBMCs.
- Wash the PBMCs with PBS and centrifuge to pellet the cells.
- The isolated PBMCs can be used for subsequent analysis.

Western Blotting for pERK and Total ERK

- Protein Extraction: Homogenize tumor tissue or lyse PBMC pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST.
 - Incubate with a primary antibody against p-ERK1/2 overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using an ECL substrate.
- Stripping and Re-probing:
 - Strip the membrane using a mild stripping buffer.
 - Re-probe the membrane with an antibody against total ERK1/2 as a loading control.
- Data Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

Pharmacokinetic (PK) Studies

Blood Sampling

- Administer a single oral dose of MAP855 to the animals.
- Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
- Process the blood to obtain plasma and store at -80°C until analysis.

LC-MS/MS Analysis

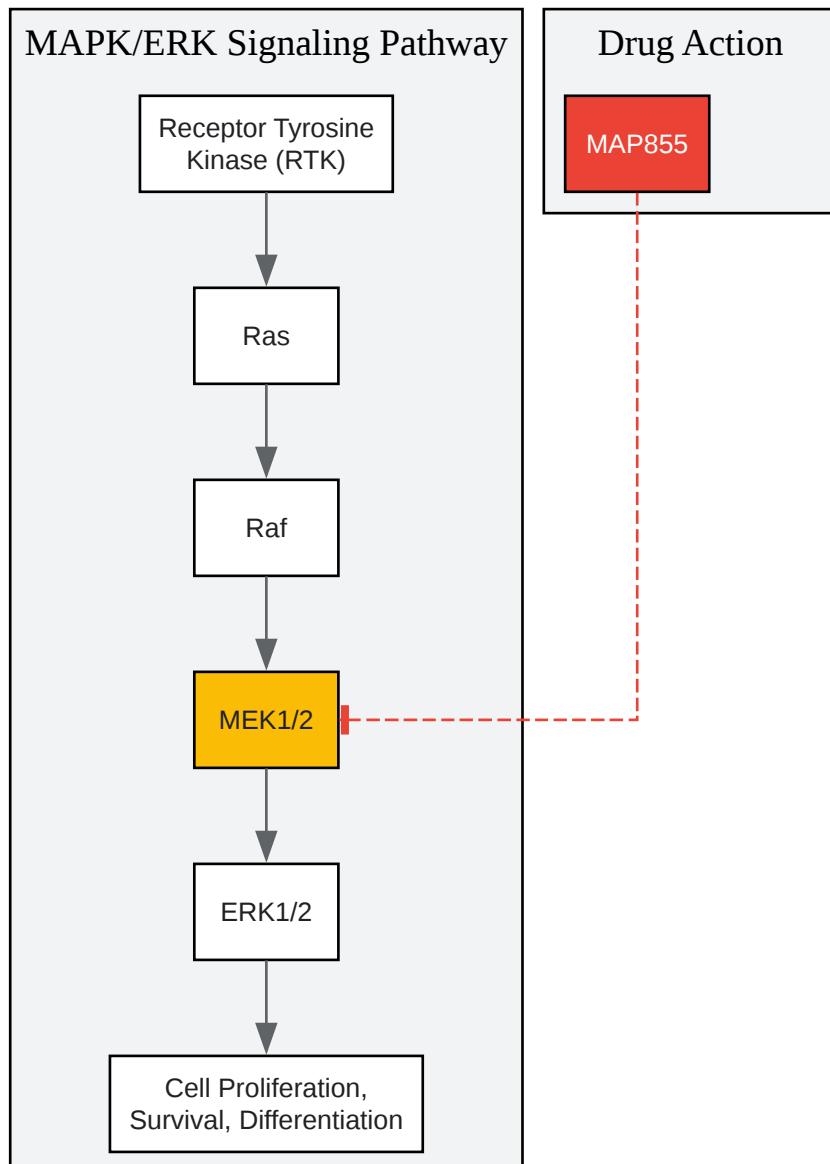
- Sample Preparation: Precipitate proteins from the plasma samples using acetonitrile.

- Chromatography: Separate MAP855 from plasma components using a C18 reverse-phase column with a suitable mobile phase gradient.
- Mass Spectrometry: Quantify the concentration of MAP855 using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
- Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.

II. Data Presentation

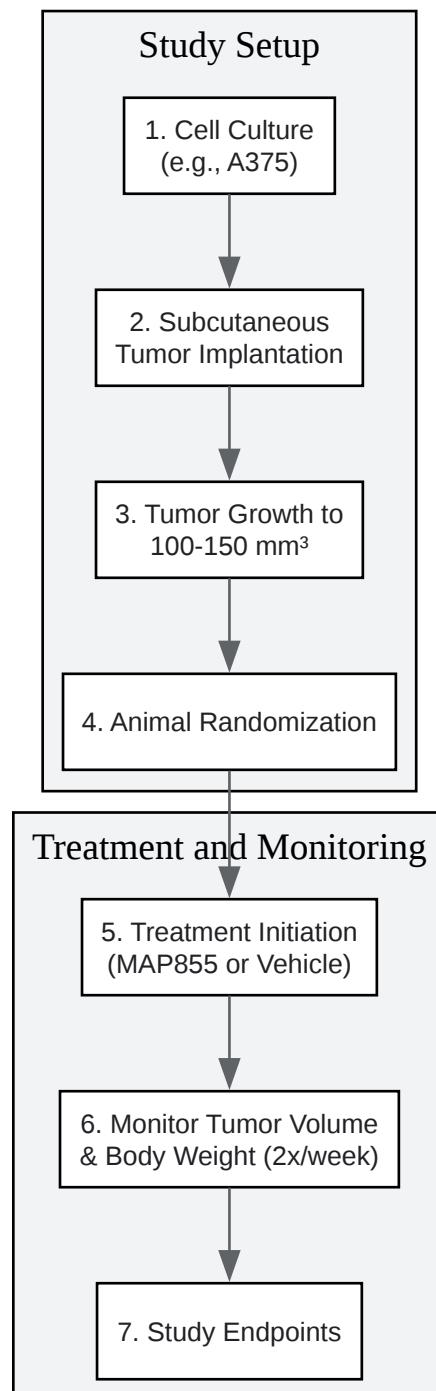
Table 1: In Vivo Efficacy of MAP855 in a Xenograft Model

Treatment Group	Dosing Regimen	Mean Tumor Volume (mm ³) ± SEM (Day 21)	Tumor Growth Inhibition (%)	Mean Body Weight Change (%) ± SEM
Vehicle Control	p.o., b.i.d.	1500 ± 150	-	+5.2 ± 1.5
MAP855	30 mg/kg, p.o., b.i.d.	450 ± 75	70	+2.1 ± 2.0

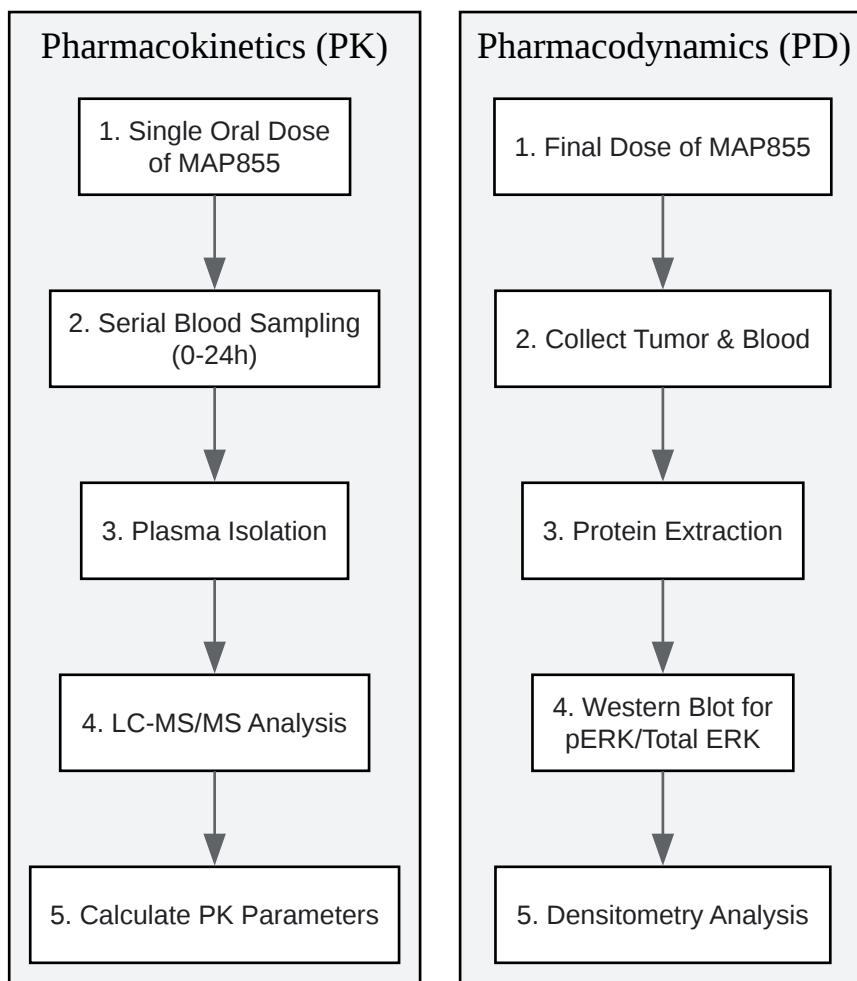

Table 2: Pharmacodynamic Effect of MAP855 on pERK Levels

Tissue	Time Post-Dose	pERK/Total ERK Ratio (Normalized to Vehicle)
Tumor	2 hours	0.15
Tumor	8 hours	0.40
PBMCs	2 hours	0.20
PBMCs	8 hours	0.55

Table 3: Pharmacokinetic Parameters of MAP855 after Oral Administration


Parameter	Value
Cmax (ng/mL)	1200
Tmax (hr)	1.5
AUC (0-24h) (ng*hr/mL)	7500
Oral Bioavailability (%)	45

III. Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of MAP855 in the MAPK/ERK signaling pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the *in vivo* efficacy study of MAP855.

[Click to download full resolution via product page](#)

Caption: Logical relationship between pharmacokinetic and pharmacodynamic workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [Standard Operating Procedure for MAP855 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554526#standard-operating-procedure-for-map855-in-vivo-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com